molecular formula C9H21NO3 B13618690 3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol

3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol

Cat. No.: B13618690
M. Wt: 191.27 g/mol
InChI Key: FAOJRSFUKPFIKJ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol is an organic compound that features both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-(aminomethyl)hexan-2-ol with methanol under acidic conditions to form the dimethoxy derivative. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)isoquinoline: This compound shares a similar aminomethyl group but has a different core structure.

    3-(Aminomethyl)benzeneboronic acid: Another compound with an aminomethyl group, but with a boronic acid functional group.

Uniqueness

3-(Aminomethyl)-1,1-dimethoxyhexan-2-ol is unique due to its combination of amine and alcohol functional groups, which allows it to participate in a wide range of chemical reactions. Its dimethoxy substitution also provides distinct chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H21NO3

Molecular Weight

191.27 g/mol

IUPAC Name

3-(aminomethyl)-1,1-dimethoxyhexan-2-ol

InChI

InChI=1S/C9H21NO3/c1-4-5-7(6-10)8(11)9(12-2)13-3/h7-9,11H,4-6,10H2,1-3H3

InChI Key

FAOJRSFUKPFIKJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C(C(OC)OC)O

Origin of Product

United States

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